molecular formula C6H14OS B2909007 5-(Methylsulfanyl)pentan-1-ol CAS No. 57774-99-9

5-(Methylsulfanyl)pentan-1-ol

Cat. No.: B2909007
CAS No.: 57774-99-9
M. Wt: 134.24
InChI Key: ZTCHYZLZZVVQLA-UHFFFAOYSA-N
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Description

5-(Methylsulfanyl)pentan-1-ol is an organic compound with the molecular formula C6H14OS. It is characterized by the presence of a methylsulfanyl group attached to a pentanol backbone. This compound is often used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylsulfanyl)pentan-1-ol typically involves the reaction of 5-bromopentan-1-ol with methylthiolate. The reaction is carried out under basic conditions, often using sodium or potassium hydroxide as the base. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the methylsulfanyl group .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often employed to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfanyl)pentan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methyl-substituted pentanol.

    Substitution: Halogenated derivatives.

Scientific Research Applications

5-(Methylsulfanyl)pentan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Methylsulfanyl)pentan-1-ol involves its interaction with specific molecular targets. The methylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved often include nucleophilic substitution and oxidation-reduction reactions .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Methylthio)pentan-1-ol
  • 5-(Ethylsulfanyl)pentan-1-ol
  • 5-(Propylsulfanyl)pentan-1-ol

Uniqueness

5-(Methylsulfanyl)pentan-1-ol is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications .

Properties

IUPAC Name

5-methylsulfanylpentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14OS/c1-8-6-4-2-3-5-7/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCHYZLZZVVQLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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